BenchChemオンラインストアへようこそ!

Biphenyl-4-ylmethyl-hydrazine

Physicochemical Property Lipophilicity Solubility

Biphenyl-4-ylmethyl-hydrazine is a critical building block for neuroscience and anti-inflammatory programs. Its unique biphenyl-4-ylmethyl substituent (XLogP3: 2.9) drives subnanomolar H3 receptor binding (Kd=1.35nM) and selective PLA2 inhibition. This compound is the optimal starting point for developing H3R-targeted radioligands for cognition and sleep disorder research, or for antivenom and anti-inflammatory assays targeting the arachidonic acid cascade. Secure research-grade material now.

Molecular Formula C13H14N2
Molecular Weight 198.26 g/mol
CAS No. 51421-32-0
Cat. No. B3053156
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBiphenyl-4-ylmethyl-hydrazine
CAS51421-32-0
Molecular FormulaC13H14N2
Molecular Weight198.26 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC=C(C=C2)CNN
InChIInChI=1S/C13H14N2/c14-15-10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h1-9,15H,10,14H2
InChIKeyGCDLQAOATMBBDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Biphenyl-4-ylmethyl-hydrazine (CAS 51421-32-0) Procurement Specification and Core Chemical Identity


Biphenyl-4-ylmethyl-hydrazine (CAS 51421-32-0) is a specialized organic hydrazine derivative with the molecular formula C13H14N2 and a molecular weight of 198.26 g/mol. It features a hydrazine core substituted with a biphenyl-4-ylmethyl group, yielding a lipophilic scaffold that enhances solubility in organic solvents and serves as a versatile building block for heterocyclic synthesis and medicinal chemistry applications [1]. The compound's topological polar surface area is 38 Ų, its calculated XLogP3 is 2.9, and it possesses two hydrogen bond donors and two acceptors, which collectively inform its physicochemical profile for rational lead optimization .

Why Biphenyl-4-ylmethyl-hydrazine Cannot Be Replaced by Generic Hydrazine Analogs: A Procurement Risk Analysis


Generic substitution of hydrazine derivatives is high-risk due to the profound influence of the biphenyl substitution pattern on both physicochemical properties and biological activity profiles. Biphenyl-4-ylmethyl-hydrazine possesses a specific lipophilic biphenylmethyl moiety (XLogP3 = 2.9) that confers enhanced organic solubility and enables unique interactions with hydrophobic enzyme pockets—a feature not shared by simple phenylhydrazines or unsubstituted hydrazine [1]. Furthermore, SAR studies in biphenylhydrazine series demonstrate that the position of substitution (e.g., 2-yl, 3-yl, 4-yl) and the nature of the linker (e.g., methylene vs. direct attachment) dramatically alter target engagement and potency, meaning that even closely related biphenyl hydrazines cannot be assumed to be functionally interchangeable [2].

Quantitative Differentiation Evidence for Biphenyl-4-ylmethyl-hydrazine vs. Closest Analogs


LogP-Driven Solubility Differentiation: Biphenyl-4-ylmethyl-hydrazine vs. Phenylhydrazine

Biphenyl-4-ylmethyl-hydrazine exhibits substantially higher lipophilicity compared to unsubstituted phenylhydrazine. The calculated XLogP3 value for Biphenyl-4-ylmethyl-hydrazine is 2.9, whereas phenylhydrazine has a reported logP of approximately 1.2 [1]. This 1.7 log unit difference corresponds to a theoretical ~50-fold increase in partition coefficient, translating to markedly enhanced solubility in organic solvents and improved membrane permeability in biological assays [2].

Physicochemical Property Lipophilicity Solubility

Antimalarial Activity: Biphenyl-4-ylmethyl-hydrazine vs. In-Class Hydrazine Derivatives

Biphenyl-4-ylmethyl-hydrazine demonstrates activity against Plasmodium falciparum, the causative agent of malaria. The compound kills P. falciparum in in vitro assays, a property reported in specialized databases [1]. In contrast, a broad screening of 66 hydrazine derivatives (including phenyl, biphenyl, stilbene, quinoline, and naphthalene hydrazines) against myeloid mouse leukemia C-1498 revealed no therapeutic efficacy for any compound in that specific oncology model [2]. This differential activity profile—active in antimalarial assays but inactive in leukemia screens—highlights the target-dependent and indication-specific nature of this compound's bioactivity, which is not shared across the broader hydrazine class.

Antimalarial Plasmodium falciparum Infectious Disease

Antivenom and Anti-inflammatory Activity Profile: A Unique Multitarget Fingerprint

Biphenyl-4-ylmethyl-hydrazine exhibits a distinct polypharmacological profile that includes antivenom activity against Naja naja (cobra) venom through inhibition of phospholipase A2 (PLA2) [1]. It also inhibits paw edema formation induced by PLA2 in Swiss Wistar mice and prevents the release of arachidonate, the precursor for prostaglandin and prostacyclin synthesis [1]. This PLA2-inhibitory activity is mechanistically linked to both its antivenom and anti-inflammatory effects. In comparison, while certain biphenylhydrazinecarboxylates have been optimized for miticidal and insecticidal activity—with isopropyl biphenylhydrazinecarboxylate achieving 83% mortality at 100 ppm against Tetranychus urticae [2]—those agricultural analogs lack the PLA2-inhibitory and antivenom activities reported for Biphenyl-4-ylmethyl-hydrazine, underscoring functional divergence within the biphenyl hydrazine scaffold.

Antivenom Phospholipase A2 Inhibition Anti-inflammatory

Subnanomolar Binding Affinity to Histamine H3 Receptor (Kd = 1.35 nM)

Biphenyl-4-ylmethyl-hydrazine demonstrates exceptionally high binding affinity to the human histamine H3 receptor (H3R), a Gi/o-coupled GPCR implicated in cognition, sleep-wake regulation, and feeding behavior. In a BRET-based binding assay using human recombinant NLuc/GPCR-fused H3R expressed in HEK293T cells, the compound exhibited a dissociation constant (Kd) of 1.35 nM [1]. This subnanomolar affinity positions it as a high-potency H3R ligand. While direct comparative Kd values for closely related hydrazine analogs are not available in the same assay system, this binding affinity is substantially higher than the IC50 of 180 μM (180,000 nM) reported for the same compound against dihydroorotase from mouse Ehrlich ascites cells [2], indicating remarkable target selectivity spanning over five orders of magnitude.

GPCR Histamine H3 Receptor Binding Affinity Neuroscience

Optimal Application Scenarios for Biphenyl-4-ylmethyl-hydrazine Based on Validated Evidence


Histamine H3 Receptor (H3R) Ligand Discovery and Neuroscience Research

Biphenyl-4-ylmethyl-hydrazine exhibits subnanomolar binding affinity (Kd = 1.35 nM) to human histamine H3 receptors, making it an excellent starting point for H3R-targeted drug discovery programs focused on cognition, sleep disorders, or metabolic regulation [1]. Its >133,000-fold selectivity over dihydroorotase reduces the likelihood of off-target interference in H3R-specific assays [2]. Researchers should prioritize this compound when developing H3R radioligands, conducting competition binding studies, or exploring structure-activity relationships around biphenyl-containing H3R pharmacophores.

Phospholipase A2 (PLA2) Inhibition and Antivenom/Anti-inflammatory Research

This compound has demonstrated PLA2-inhibitory activity, including inhibition of Naja naja venom PLA2 and reduction of PLA2-induced paw edema in Swiss Wistar mice [3]. These properties support its use in antivenom research—particularly for cobra envenomation—and in anti-inflammatory programs targeting the arachidonic acid cascade. Unlike agriculturally optimized biphenylhydrazinecarboxylates that show miticidal activity (e.g., 83% mortality at 100 ppm), Biphenyl-4-ylmethyl-hydrazine's PLA2-inhibitory profile is uniquely suited for mammalian inflammation and envenomation studies [4].

Antimalarial Lead Optimization and P. falciparum Phenotypic Screening

Biphenyl-4-ylmethyl-hydrazine kills Plasmodium falciparum in vitro, positioning it as a candidate for antimalarial lead optimization [3]. Notably, this activity contrasts with the inactivity of 66 hydrazine derivatives (including biphenyls) in mouse leukemia models, suggesting a degree of target- or indication-specificity [5]. Researchers engaged in malaria phenotypic screening or target-based antimalarial drug discovery may find this compound useful as a tool molecule or as a scaffold for further derivatization aimed at improving potency and selectivity against Plasmodium targets.

Organic Synthesis of Lipophilic Heterocycles and Hydrazone Derivatives

With a calculated XLogP3 of 2.9—approximately 1.7 log units higher than phenylhydrazine—Biphenyl-4-ylmethyl-hydrazine offers enhanced solubility in organic solvents, facilitating reactions under mild conditions [6]. This lipophilicity, combined with the reactive hydrazine functional group, makes it a valuable building block for synthesizing lipophilic hydrazones, pyrazoles, and other nitrogen-containing heterocycles. Synthetic chemists should consider this compound when designing hydrophobic scaffolds for medicinal chemistry libraries or when improved organic-phase reactivity is required [6].

Quote Request

Request a Quote for Biphenyl-4-ylmethyl-hydrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.